4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine
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Overview
Description
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine is an organic compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring
Mechanism of Action
Target of Action
Compounds with similar structures have been used in the synthesis of polymers for electrochromic devices .
Mode of Action
The introduction of the electron-withdrawing trifluoromethoxy unit in the side chain of polydithienylpyrroles decreases the homo and lumo energy levels . This could potentially influence the compound’s interaction with its targets.
Result of Action
Similar compounds have been shown to influence the color display of electrochromic devices .
Biochemical Analysis
Biochemical Properties
The compound, 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine, has been found to interact with various enzymes and proteins. For instance, it has been synthesized as a potential inhibitor of human soluble epoxide hydrolase . The nature of these interactions is largely due to the lipophilic 4-(trifluoromethoxy)phenyl fragment present in the compound .
Cellular Effects
For example, they have been found to impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that compounds containing a 4-(trifluoromethoxy)phenyl group can exert their effects at the molecular level through binding interactions with biomolecules and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine typically involves the following steps:
Formation of the Trifluoromethoxyphenyl Intermediate: This step involves the introduction of the trifluoromethoxy group to a phenyl ring. One common method is the reaction of phenol with trifluoromethyl iodide in the presence of a base.
Coupling with Pyridine: The trifluoromethoxyphenyl intermediate is then coupled with a pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve large-scale versions of the synthetic routes mentioned above, with optimizations for yield, cost, and environmental impact. Continuous flow chemistry and other advanced techniques may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoromethoxy group or the amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine has several scientific research applications:
Pharmaceuticals: The compound is investigated for its potential as a drug candidate due to its unique chemical properties and biological activity.
Agrochemicals: It is used in the development of pesticides and herbicides, leveraging its chemical stability and effectiveness.
Materials Science: The compound is explored for use in advanced materials, including polymers and coatings, due to its unique electronic properties.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylacetylene: This compound also contains a trifluoromethoxy group attached to a phenyl ring but differs in its overall structure and reactivity.
4-(Trifluoromethyl)phenol: Similar in having a trifluoromethyl group, but with different functional groups and applications.
Uniqueness
4-[4-(Trifluoromethoxy)phenyl]pyridin-3-amine is unique due to the combination of the trifluoromethoxy group and the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-[4-(trifluoromethoxy)phenyl]pyridin-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F3N2O/c13-12(14,15)18-9-3-1-8(2-4-9)10-5-6-17-7-11(10)16/h1-7H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGAITLQZJWHHKF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NC=C2)N)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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